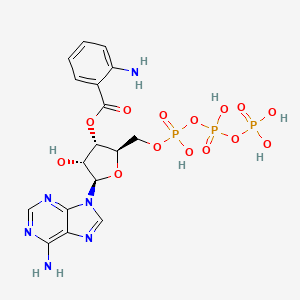
Ant-ATP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenine nucleotide translocator, also known as ADP/ATP translocase, is a protein that plays a crucial role in cellular energy metabolism. It is responsible for the exchange of adenosine diphosphate and adenosine triphosphate across the inner mitochondrial membrane. This exchange is essential for maintaining the energy balance within cells, as adenosine triphosphate is the primary energy currency of the cell .
Preparation Methods
The preparation of adenine nucleotide translocator involves recombinant DNA technology. The gene encoding the protein is cloned into an expression vector, which is then introduced into a host cell, such as Escherichia coli or yeast. The host cells are cultured under conditions that promote the expression of the protein. After expression, the protein is purified using techniques such as affinity chromatography .
Chemical Reactions Analysis
Adenine nucleotide translocator undergoes several types of chemical reactions, including:
Oxidation and Reduction: The protein can undergo redox reactions, which are essential for its function in energy metabolism.
Substitution: Specific amino acid residues in the protein can be substituted to study the effects on its function.
Binding Reactions: The protein binds to adenosine diphosphate and adenosine triphosphate, facilitating their exchange across the mitochondrial membrane.
Scientific Research Applications
Adenine nucleotide translocator has several scientific research applications:
Chemistry: It is used to study the mechanisms of energy transfer and the role of mitochondria in cellular metabolism.
Biology: The protein is essential for understanding mitochondrial function and its role in various diseases, including neurodegenerative disorders and metabolic syndromes.
Medicine: Adenine nucleotide translocator is a target for drug development, particularly for conditions related to mitochondrial dysfunction.
Mechanism of Action
Adenine nucleotide translocator functions by exchanging adenosine diphosphate and adenosine triphosphate across the inner mitochondrial membrane. This exchange is driven by the electrochemical gradient generated by the mitochondrial respiratory chain. The protein has binding sites for both adenosine diphosphate and adenosine triphosphate, and its conformational changes facilitate the transport of these molecules .
Comparison with Similar Compounds
Adenine nucleotide translocator is unique in its ability to exchange adenosine diphosphate and adenosine triphosphate across the mitochondrial membrane. Similar proteins include:
Uncoupling Proteins: These proteins also transport molecules across the mitochondrial membrane but are involved in regulating heat production.
Phosphate Carriers: These proteins transport phosphate ions across the mitochondrial membrane, which is essential for adenosine triphosphate synthesis.
Properties
CAS No. |
85287-49-6 |
|---|---|
Molecular Formula |
C17H21N6O14P3 |
Molecular Weight |
626.3 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 2-aminobenzoate |
InChI |
InChI=1S/C17H21N6O14P3/c18-9-4-2-1-3-8(9)17(25)35-13-10(5-33-39(29,30)37-40(31,32)36-38(26,27)28)34-16(12(13)24)23-7-22-11-14(19)20-6-21-15(11)23/h1-4,6-7,10,12-13,16,24H,5,18H2,(H,29,30)(H,31,32)(H2,19,20,21)(H2,26,27,28)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
ZJPHORHRONZRCV-XNIJJKJLSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2C(OC(C2O)N3C=NC4=C(N=CN=C43)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















